

An In-Depth Technical Guide to Phenyl 3-methoxybenzoate: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: *Phenyl 3-methoxybenzoate*

CAS No.: 65853-67-0

Cat. No.: B1297528

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3-methoxybenzoate is an aromatic ester that serves as a versatile building block and key intermediate in various fields of chemical synthesis. With the molecular formula $C_{14}H_{12}O_3$, this compound features a phenyl group ester-linked to a 3-methoxybenzoyl moiety.[1] Its structural architecture, combining the stability of two aromatic rings with the reactivity of an ester functional group, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials for cosmetic applications.[1] The presence and position of the methoxy group on the benzoyl ring significantly influence the molecule's electronic properties, solubility in organic solvents, and conformational behavior, making it an interesting scaffold for molecular design.[1]

This guide provides a comprehensive technical overview of **Phenyl 3-methoxybenzoate**, focusing on its synthesis, rigorous spectroscopic characterization, and practical applications, particularly within the context of drug discovery and development. The methodologies

described herein are grounded in established chemical principles, offering researchers the foundational knowledge required to effectively synthesize, validate, and utilize this compound in their work.

Part 1: Physicochemical Properties and Structural Analysis

The fundamental identity of **Phenyl 3-methoxybenzoate** is defined by its specific arrangement of atoms and the resulting physical and chemical properties.

Core Properties

A summary of the key identifiers and properties for **Phenyl 3-methoxybenzoate** is presented below.

Property	Value	Reference
IUPAC Name	Phenyl 3-methoxybenzoate	[1]
CAS Number	65853-67-0	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1]
Molecular Weight	228.24 g/mol	[1]
Appearance	White crystalline solid (typical)	[2]
Solubility	Soluble in common organic solvents	[1]
Thermodynamic Stability	Standard Enthalpy of Formation: -247.72 kJ/mol (Predicted)	[1]

Molecular Structure

The structure of **Phenyl 3-methoxybenzoate** consists of a central ester functional group connecting two distinct aromatic systems. The carbonyl carbon of the benzoate is bonded to the oxygen of a phenol, forming the phenyl ester. The benzoate ring itself is substituted at the meta- (or 3-) position with a methoxy (-OCH₃) group.[1] This substitution pattern is critical as it

influences the molecule's reactivity. The electron-donating nature of the methoxy group can affect the electrophilicity of the aromatic ring and the carbonyl carbon. Furthermore, the non-planar arrangement of the two aromatic rings impacts the degree of π -conjugation across the molecule, which in turn affects its electronic absorption spectra and intermolecular interactions.

[1]

Caption: Chemical structure of **Phenyl 3-methoxybenzoate**.

Part 2: Synthesis Methodologies

The synthesis of **Phenyl 3-methoxybenzoate** can be achieved through several reliable organic chemistry reactions. The choice of method often depends on the available starting materials, desired scale, and reaction efficiency. Two primary and effective methods are detailed below.

Method A: Fischer-Speier Esterification

This classical method involves the direct acid-catalyzed reaction between a carboxylic acid (3-methoxybenzoic acid) and an alcohol (phenol). The reaction is an equilibrium process, and its success hinges on shifting the equilibrium toward the product side, typically by removing the water byproduct.

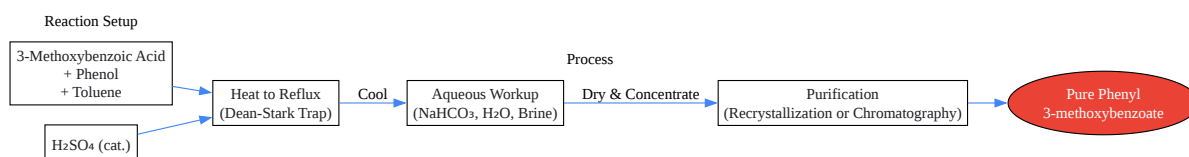
Causality and Experimental Choices:

- **Catalyst:** A strong acid catalyst (e.g., H_2SO_4 , p-TsOH) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic phenol.
- **Water Removal:** To drive the reaction to completion, water must be continuously removed from the reaction mixture. A Dean-Stark apparatus is the standard choice for this purpose, as it azeotropically removes water with a solvent like toluene.

Experimental Protocol: Fischer Esterification

- **Setup:** To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-methoxybenzoic acid (1.0 eq), phenol (1.1 eq), and toluene (approx. 2-3 mL per mmol of carboxylic acid).

- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
- **Reaction:** Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene overflowing back into the reaction flask. Continue refluxing until no more water is collected.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.



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Caption: Workflow for Fischer-Speier Esterification Synthesis.

Method B: Acylation via 3-Methoxybenzoyl Chloride

This method, a variation of the Schotten-Baumann reaction, is often preferred for its higher yields and faster reaction times. It is a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with phenol.^{[1][3]}

Causality and Experimental Choices:

- **Acyl Chloride Formation:** Reagents like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) are used to convert the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. This dramatically increases the rate of the subsequent acylation step.
- **Base:** A base, such as pyridine or aqueous sodium hydroxide, is required in the second step. [3] It serves two purposes: to deprotonate the phenol, converting it into the much more nucleophilic phenoxide ion, and to neutralize the HCl gas that is produced as a byproduct of the reaction.

Experimental Protocol: Acylation

- **Step 1: Acyl Chloride Synthesis**
 - In a fume hood, add 3-methoxybenzoic acid (1.0 eq) to a flask. Carefully add thionyl chloride (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
 - Heat the mixture gently (e.g., to 70 °C) under a reflux condenser (with a gas outlet to a trap) until the evolution of gas (SO_2 and HCl) ceases.
 - Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-methoxybenzoyl chloride. This is often used directly in the next step.
- **Step 2: Esterification**
 - Dissolve phenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or in an aqueous solution of sodium hydroxide (10%). [3] Cool the solution in an ice bath.
 - Slowly add the crude 3-methoxybenzoyl chloride (1.0 eq) dropwise to the cooled phenol solution with vigorous stirring.
 - If using a base like pyridine, it is often used as the solvent or co-solvent.
 - Allow the reaction to stir and warm to room temperature for 1-2 hours.
- **Workup and Isolation:**

- If using aqueous NaOH, the product will precipitate as a solid and can be collected by filtration. Wash the solid with cold water and then a small amount of cold ethanol.
- If using an organic solvent, perform an aqueous workup by washing with dilute HCl (to remove pyridine, if used), water, and brine.
- Dry the organic layer, concentrate, and purify the product as described in Method A.

Part 3: Spectroscopic Characterization and Analysis

Confirmation of the structure and assessment of the purity of the synthesized **Phenyl 3-methoxybenzoate** are critically dependent on modern spectroscopic techniques. Below are the expected spectral characteristics.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Methoxy Protons (-OCH₃): A sharp singlet at ~3.8-3.9 ppm (3H).- Aromatic Protons: A complex series of multiplets between ~7.0-8.0 ppm (9H total). Protons on the phenyl ester ring will appear around 7.2-7.5 ppm. Protons on the 3-methoxybenzoyl ring will be split according to their positions relative to the ester and methoxy groups.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A peak around 165 ppm.- Aromatic Carbons: Multiple peaks between ~115-160 ppm. The carbon attached to the ester oxygen (C-OAr) will be around 150 ppm, and the carbon attached to the methoxy group (C-OCH₃) will be near 160 ppm.- Methoxy Carbon (-OCH₃): A peak around 55-56 ppm.
IR (Infrared)	<ul style="list-style-type: none">- C=O Stretch (Ester): A strong, sharp absorption band in the range of 1715-1730 cm⁻¹.^[1]- C-O Stretches (Ester): Two characteristic bands, one around 1200-1280 cm⁻¹ (asymmetric) and another around 1100-1130 cm⁻¹ (symmetric).^[1]- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 228.24.- Key Fragments: Expect fragmentation to yield ions corresponding to the 3-methoxybenzoyl cation (m/z = 135) and the phenoxy radical, or the phenyl cation (m/z = 77).

Part 4: Applications in Research and Drug Development

The phenyl group is one of the most common ring systems found in marketed drugs, often serving as a critical pharmacophore or a scaffold for optimization.^[4] **Phenyl 3-**

methoxybenzoate provides a readily modifiable platform for drug development professionals.

- **Scaffold for Synthesis:** It serves as a starting material for more complex, biologically active compounds.[1] The ester linkage can be hydrolyzed under acidic or basic conditions to release the constituent acid and phenol, or it can be subjected to nucleophilic attack to form amides or other esters.
- **Precursor to Biaryl Ethers:** **Phenyl 3-methoxybenzoate** has been explored as a precursor in the synthesis of biaryl ethers, a class of compounds with applications in both pharmaceuticals and materials science.[1]
- **Prodrug Development:** The ester functionality is a classic motif for creating prodrugs. A carboxylic acid-containing drug can be masked as a phenyl ester to improve its lipophilicity, thereby enhancing its absorption and membrane permeability. Once in the body, endogenous esterase enzymes can hydrolyze the ester to release the active parent drug.
- **Agrochemicals and Cosmetics:** The inherent biological activity and aromatic properties of such structures make them useful in the development of new agrochemicals and as components in cosmetic formulations.[1]

Part 5: Safety and Handling

While specific toxicological data for **Phenyl 3-methoxybenzoate** is not extensively published, data from the closely related Phenyl Benzoate can be used as a guide for safe handling.

- **Hazards:** Phenyl benzoate is classified as harmful if swallowed and causes skin irritation.[5] [6] It is prudent to assume **Phenyl 3-methoxybenzoate** carries similar risks.
- **Precautions:**
 - Always handle the compound in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
 - Avoid inhalation of dust or vapors.

- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

Phenyl 3-methoxybenzoate is a compound of significant utility for synthetic chemists in both academic and industrial settings. Its straightforward synthesis via robust and well-understood reactions like Fischer esterification or acylation makes it readily accessible. Proper characterization using a suite of spectroscopic methods is essential to ensure its identity and purity before use. For researchers in drug development, its structure offers a valuable scaffold that can be incorporated into lead compounds, used in prodrug strategies, or serve as a precursor for more elaborate molecular architectures. A thorough understanding of its chemistry and handling requirements is paramount to leveraging its full potential in scientific discovery.

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